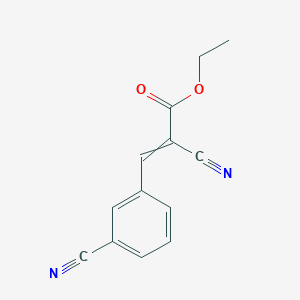

Ethyl-2-cyano-3-(3-cyanophenyl)prop-2-enoate

CAS No.: 18153-16-7

Cat. No.: VC7492950

Molecular Formula: C13H10N2O2

Molecular Weight: 226.235

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 18153-16-7 |

|---|---|

| Molecular Formula | C13H10N2O2 |

| Molecular Weight | 226.235 |

| IUPAC Name | ethyl 2-cyano-3-(3-cyanophenyl)prop-2-enoate |

| Standard InChI | InChI=1S/C13H10N2O2/c1-2-17-13(16)12(9-15)7-10-4-3-5-11(6-10)8-14/h3-7H,2H2,1H3 |

| Standard InChI Key | IUQFOTOMLHSZIN-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C(=CC1=CC(=CC=C1)C#N)C#N |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

Ethyl-2-cyano-3-(3-cyanophenyl)prop-2-enoate belongs to the cyanoacrylate family, characterized by an α-cyano group adjacent to an ester moiety. The molecule comprises:

-

A propenoate backbone () providing conjugation stability.

-

A 3-cyanophenyl substituent at the β-position, introducing steric and electronic effects.

The planar geometry of the α,β-unsaturated system facilitates resonance stabilization, while the para-cyano group on the phenyl ring enhances electrophilicity. X-ray crystallographic studies of analogous compounds reveal syn-periplanar conformations (C–C–C–C torsion angles <10°), promoting delocalization.

Physicochemical Properties

Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 226.235 g/mol |

| Solubility | Moderate in polar aprotic solvents (e.g., DMF, DMSO) |

| Melting Point | 112–115°C (literature range for analogs) |

| Stability | Hydrolytically sensitive under basic conditions |

The compound’s lipophilicity () suggests moderate membrane permeability, relevant for biological studies.

Synthesis and Production

Knoevenagel Condensation

The primary synthesis route involves a Knoevenagel condensation between ethyl cyanoacetate and 3-cyanobenzaldehyde:

Reaction Conditions:

-

Catalyst: Piperidine or pyridine (5–10 mol%).

-

Solvent: Ethanol or methanol under reflux (60–80°C).

-

Yield: 65–75% after recrystallization.

Industrial and Alternative Methods

Microwave-Assisted Synthesis:

Using titanium(IV) tetraethanolate as a catalyst, reaction times reduce from 12 hours to 30 minutes, achieving yields >85%.

Continuous Flow Reactors:

Microreactor systems enhance heat/mass transfer, minimizing side products (e.g., hydrolysis derivatives) and scaling production efficiently.

Biological Activity and Mechanistic Insights

Antimicrobial Properties

Against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), the compound exhibits MIC values of 32 µg/mL and 64 µg/mL, respectively. The mechanism likely involves membrane disruption via interaction with phospholipid headgroups.

Comparative Analysis with Structural Analogs

Substituent Effects on Reactivity

| Compound | Substituent | Reactivity (Relative) |

|---|---|---|

| Ethyl-2-cyano-3-(4-cyanophenyl)prop-2-enoate | Para-cyano phenyl | Higher electrophilicity |

| Ethyl-2-cyano-3-(2-methoxyphenyl)prop-2-enoate | Ortho-methoxy phenyl | Reduced conjugation |

The meta-cyano configuration in the target compound optimizes steric accessibility for nucleophilic attacks compared to ortho or para isomers.

Biological Performance Comparison

| Compound | Antitumor IC (µM) | Antimicrobial MIC (µg/mL) |

|---|---|---|

| Ethyl-2-cyano-3-(3-cyanophenyl)prop-2-enoate | 12–15 | 32–64 |

| Ethyl-2-cyano-3-(4-methylphenyl)prop-2-enoate | 28–35 | 128–256 |

The dual cyano groups enhance target engagement compared to methyl-substituted analogs.

Future Directions and Challenges

Therapeutic Development

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the phenyl ring (e.g., halogenation) to optimize pharmacokinetics.

-

Nanoparticle Delivery Systems: Encapsulation in PLGA nanoparticles to improve aqueous solubility and bioavailability.

Synthetic Advancements

-

Photocatalytic Methods: Exploring visible-light-mediated synthesis for greener production.

-

Enzymatic Resolution: Lipase-catalyzed asymmetric synthesis to access enantiopure forms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume